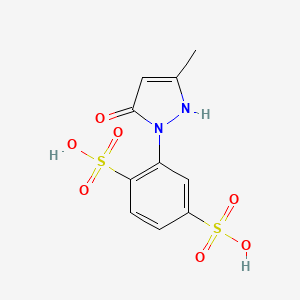
1-Piperazinecarboxamide,4-(3-azetidinyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) is a chemical compound with the molecular formula C12H24N4O It is known for its unique structure, which includes a piperazine ring and an azetidine moiety
Vorbereitungsmethoden
The synthesis of 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as 3-chloro-1-propanamine.
Coupling of the Two Rings: The final step involves coupling the piperazine and azetidine rings through a carboxamide linkage. This can be achieved using reagents like carbonyldiimidazole or other coupling agents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or azetidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. It may serve as a building block for the synthesis of drugs targeting various diseases.
Organic Synthesis: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules through its unique structure.
Biological Studies: The compound is investigated for its biological activity, including its potential effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) can be compared with other similar compounds, such as:
1-Piperazinecarboxamide, 4-(2-azetidinyl)-(9CI): This compound has a similar structure but with a different position of the azetidine ring.
1-Piperazinecarboxamide, 4-(3-pyrrolidinyl)-(9CI): This compound features a pyrrolidine ring instead of an azetidine ring.
1-Piperazinecarboxamide, 4-(3-piperidinyl)-(9CI): This compound includes a piperidine ring, offering different chemical properties and reactivity.
The uniqueness of 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) lies in its specific combination of the piperazine and azetidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16N4O |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
4-(azetidin-3-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C8H16N4O/c9-8(13)12-3-1-11(2-4-12)7-5-10-6-7/h7,10H,1-6H2,(H2,9,13) |
InChI-Schlüssel |
VHQKEKALSKINIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2CNC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


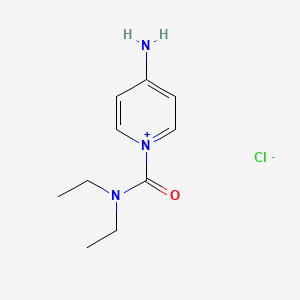
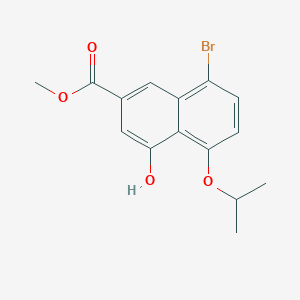
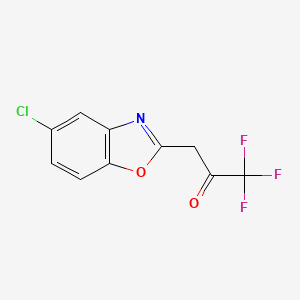
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)
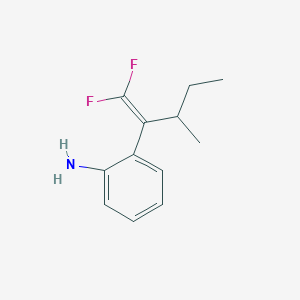
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
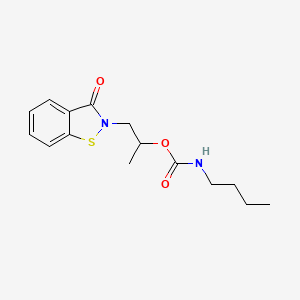
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
